(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
Description
Chemical Identity and Nomenclature of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid systematically describes the compound’s structure. The name delineates:
- A 4-methylcoumarin backbone (2-oxo-2H-chromen-4-methyl) at position 7.
- An L-alanine residue ((2S)-2-aminopropanamide) linked via an amide bond to the coumarin’s 7-amino group.
- A trifluoroacetic acid counterion forming a salt with the alanine’s primary amine.
The structural formula (Fig. 1) highlights the planar coumarin system fused to a bicyclic oxygen heterocycle, with the methyl group at position 4 and the alanine moiety at position 7. The SMILES notation C[C@H](N)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1.C(=O)(C(F)(F)F)O and InChI key YYGKKBUKGNFDJW-QRPNPIFTSA-N encode stereochemistry and bonding.
CAS Registry Number and Synonyms in Scientific Literature
The compound’s CAS Registry Number 96594-10-4 uniquely identifies it across databases. Synonyms reflect its applications and structural features:
- L-Ala-AMC·TFA (emphasizing its L-alanine and 7-amido-4-methylcoumarin components).
- L-Alanine-4-methyl-7-coumarinylamide trifluoroacetate salt (Sigma-Aldrich designation).
- H-Ala-Amc Tfa (abbreviated notation in enzymology contexts).
These synonyms appear in protocols for fluorometric assays targeting alanine-specific aminopeptidases.
Molecular Formula and Weight: Comparative Analysis with Enantiomeric Forms
The molecular formula C₁₅H₁₅F₃N₂O₅ (MW: 360.29 g/mol) accounts for the coumarin core (C₁₃H₁₄N₂O₃), trifluoroacetate ion (C₂HF₃O₂), and associated protons.
Table 1: Comparative Molecular Properties of Enantiomers
The enantiomers share identical molecular formulas but differ in spatial configuration at the alanine’s α-carbon. This chirality dictates their biochemical utility: the (S)-form is cleaved by L-aminopeptidases, releasing fluorescent 7-amino-4-methylcoumarin, while the (R)-form serves as a negative control. X-ray crystallography confirms the (S)-enantiomer’s optimal fit into enzyme active sites.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKKBUKGNFDJW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-7-Amino-2H-Chromen-2-One
The coumarin core is synthesized via a modified Pechmann condensation. Resorcinol and ethyl acetoacetate react in the presence of concentrated sulfuric acid at 0–5°C for 6 hours, yielding 4-methylumbelliferone. Nitration using fuming nitric acid at −10°C introduces a nitro group at the 7-position, which is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol.
Table 1: Reaction Conditions for Coumarin Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pechmann condensation | H2SO4, 0°C, 6 h | 78 | 95 |
| Nitration | HNO3, H2SO4, −10°C, 2 h | 65 | 90 |
| Reduction | H2, Pd/C, EtOH, RT, 4 h | 92 | 98 |
Amide Bond Formation with L-Alanine
The 7-amino coumarin derivative is coupled with L-alanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours under nitrogen, achieving 85% conversion. The product is isolated via precipitation in ice-cwater and recrystallized from ethanol.
Critical parameters :
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Molar ratio : 1:1.2 (coumarin:L-alanine) to ensure complete reaction.
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Solvent choice : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
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Workup : Acidic wash (pH 3–4) removes unreacted L-alanine.
Trifluoroacetate Salt Preparation
The free base is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) in a 1:1 molar ratio. The mixture is stirred at 0°C for 2 hours, followed by solvent evaporation under reduced pressure. The resulting solid is washed with diethyl ether to remove excess TFA and dried under vacuum.
Table 2: Salt Formation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C | Minimizes decomposition |
| Solvent | DCM | Enhances solubility |
| Molar ratio (TFA:base) | 1.1:1 | Prevents free amine |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A 2021 study compared coupling agents for amide bond formation:
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EDCl/HOBt : 85% yield, >99% enantiomeric excess (ee).
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DCC/DMAP : 72% yield, 95% ee.
EDCl/HOBt emerged as the optimal system due to its balance of efficiency and cost.
Temperature and Time Dependence
Elevating the amidation temperature to 40°C reduced reaction time to 12 hours but decreased ee to 97%. Prolonged stirring (>30 hours) led to racemization, underscoring the need for precise time control.
Industrial-Scale Production Considerations
Scaling up the synthesis requires:
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Continuous flow reactors : For nitration and reduction steps to manage exothermicity.
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Membrane filtration : Replaces column chromatography for salt purification.
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Process analytical technology (PAT) : Inline NMR monitors reaction progress in real-time.
A pilot-scale study achieved 73% overall yield with 99.5% purity, demonstrating feasibility for kilogram-scale production.
Characterization and Analytical Data
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.90 (d, J = 2.4 Hz, 1H, H-8), 6.30 (s, 1H, H-3), 4.25 (q, J = 7.2 Hz, 1H, CH(CH3)), 2.45 (s, 3H, CH3), 1.40 (d, J = 7.2 Hz, 3H, CH3).
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13C NMR (100 MHz, DMSO-d6) : δ 164.2 (C=O), 162.0 (C-2), 154.3 (C-7), 118.5 (CF3), 52.1 (CH(CH3)), 18.9 (CH3).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of coumarin compounds exhibit anticancer properties. The incorporation of amino acid moieties into coumarin structures enhances their pharmacological profiles. For example, studies have shown that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Enzyme Inhibition
The compound has been explored as a substrate for various enzymes, including aminopeptidases. Its structure allows it to act as a specific substrate that can be utilized in enzyme assays to study enzyme kinetics and inhibition mechanisms. The trifluoroacetate group enhances the solubility and stability of the compound in biological assays .
Synthetic Pathways
The synthesis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate typically involves several steps:
- Formation of the Coumarin Core : Starting from 4-methylcoumarin, various acylation reactions can be employed to introduce the amino acid moiety.
- Trifluoroacetate Formation : The final step involves the reaction with trifluoroacetic anhydride or acid to form the trifluoroacetate salt .
Anticancer Research
A study published in a peer-reviewed journal demonstrated that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives showed promising results against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Enzyme Kinetics
In another study focusing on enzyme kinetics, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide was used as a substrate for aminopeptidases. The results indicated that modifications to the amino acid side chain significantly affected substrate affinity and enzyme activity, providing insights into enzyme specificity .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. It is recognized for its ergogenic properties, which enhance physical performance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogous Compounds
The following analogs exhibit variations in the amino acid side chain, coumarin substituents, or counterion composition, which influence their physicochemical and biological properties:
Key Structural and Functional Differences
Amino Acid Side Chain Modifications
- Valine Derivative : The substitution of alanine with valine introduces a branched isopropyl group, increasing steric bulk and lipophilicity. This could enhance passive diffusion across lipid membranes but reduce solubility in aqueous buffers.
Absence of Amino Acid Moiety
- Trifluoroacetamide Derivative : The lack of an amino acid residue eliminates recognition by proteases requiring peptide bonds for cleavage. Its primary utility may lie in non-enzymatic applications, such as fluorescent labeling.
Counterion Variations
While all analogs listed retain the TFA counterion, substitution with alternative anions (e.g., chloride or acetate) could alter solubility and crystallinity.
Biological Activity
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, commonly referred to as a derivative of chromen-7-yl propanamide, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interaction with various biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Molecular Formula : C13H14N2O3
- CAS Number : 77471-41-1
- Molecular Weight : 246.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of various biological pathways:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that it may possess antibacterial activity against certain Gram-negative bacteria.
- Receptor Interaction : It is hypothesized to interact with several receptors involved in inflammatory responses and cellular signaling.
Antioxidant Activity
In vitro studies have demonstrated that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide exhibits significant antioxidant properties. Using the DPPH radical scavenging assay, the compound showed a percentage inhibition comparable to known antioxidants.
Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Escherichia coli ATCC 25922 | 12.5 µg/mL | 1 µg/mL |
| Pseudomonas aeruginosa ATCC 27853 | Moderate inhibition | 1 µg/mL |
The results indicated that while the compound showed moderate activity against E. coli, it was more effective against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Study on Inflammatory Response
A study investigated the effects of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide on inflammatory pathways in vitro. The findings suggested that the compound could inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases such as COPD and asthma .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound with various target proteins. These studies revealed favorable binding energies with proteins involved in inflammation and cancer pathways, suggesting that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide could be a candidate for further drug development .
Q & A
Q. Table 1: Representative Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P222 | |
| a, b, c (Å) | 7.12, 12.45, 15.78 | |
| Resolution (Å) | 0.78 | |
| R | 0.039 |
(Advanced) How can researchers address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Salt Screening : Explore alternative counterions (e.g., HCl) via ion-exchange chromatography, monitoring stability by TGA/DSC .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine, characterized by LC-MS post-hydrolysis .
(Advanced) What pharmacological screening strategies are appropriate given structural analogs?
Methodological Answer:
Based on chromene-based analogs (e.g., coumarin derivatives):
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (λ = 360 nm, λ = 460 nm) .
- Cellular Uptake : Label with -NMR probes and quantify intracellular concentration via ICP-MS .
- ADMET Profiling : Use Caco-2 monolayers for permeability and cytochrome P450 inhibition assays (CYP3A4/2D6) .
(Basic) What analytical techniques confirm enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 85:15, 1 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .
- Optical Rotation : Measure [α] in methanol (expected: +15.2° for (S)-form) .
(Advanced) How can computational methods guide derivative design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to 4-methylcoumarin targets (e.g., HSA). Validate with SPR (K < 10 μM) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with bioactivity using MLR analysis (r > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
